4-Hydroxy-3-methoxystilbene is a notable compound within the stilbene class, characterized by its unique chemical structure and diverse biological activities. Stilbenes are defined by their 1,2-diphenylethylene backbone, which contributes to their reactivity and functional properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic effects.
4-Hydroxy-3-methoxystilbene can be derived from natural sources such as plants, particularly those in the Polygonaceae family. It is classified as a polyphenolic compound, which is significant for its antioxidant properties. The compound is also recognized for its structural similarity to resveratrol, a well-known stilbene with numerous health benefits.
The synthesis of 4-Hydroxy-3-methoxystilbene typically involves several key methods:
The typical reaction conditions involve:
The molecular formula of 4-Hydroxy-3-methoxystilbene is , with a molecular weight of approximately 270.28 g/mol. The structure features two aromatic rings connected by a double bond, with hydroxyl and methoxy substituents that influence its chemical behavior.
Key Structural Features:
4-Hydroxy-3-methoxystilbene undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-Hydroxy-3-methoxystilbene involves several biological pathways:
The compound exhibits strong ultraviolet absorbance, which is significant for its applications in photochemistry.
4-Hydroxy-3-methoxystilbene has diverse applications across several fields:
The structural core of 4-hydroxy-3-methoxystilbene serves as a pharmacophore for several bioactive derivatives demonstrating significant anticancer properties. These compounds—including DMU-214 (3′-hydroxy-3,4,5,4′-tetramethoxystilbene), HMBME (4-hydroxy-3-methoxybenzoic acid methyl ester), and TSG (trans-2,3,5,4ʹ-tetrahydroxystilbene 2-O-β-D-glucopyranoside)—target critical cancer hallmarks such as metastatic progression, uncontrolled proliferation, and apoptotic resistance. Their mechanisms involve multimodal interference with oncogenic signaling cascades, transcriptional networks, and cell death pathways, positioning them as promising chemotherapeutic candidates.
Epithelial-mesenchymal transition (EMT) is a pivotal process enabling cancer cells to acquire migratory and invasive capabilities. 4-Hydroxy-3-methoxystilbene derivatives disrupt EMT by modulating expression of metastasis-associated genes and proteins. In ovarian cancer SKOV-3 cells, DMU-214 (0.125 µM) suppressed migration by 45% within 24 hours by downregulating IL1A (fold change: −2.6) and SRF (fold change: −1.8), while upregulating SMAD7 (fold change: +1.7) and IGFBP3 (fold change: +1.5). SMAD7 antagonizes TGF-β signaling—a master regulator of EMT—thereby preserving epithelial phenotypes [1]. Similarly, GPR56 (fold change: −2.7), which promotes cell adhesion and inhibits motility, was significantly elevated, suggesting cytoskeletal remodeling [1].
The methoxy groups in these analogs enhance bioavailability compared to hydroxyl-rich stilbenes like resveratrol, facilitating deeper tissue penetration and sustained suppression of metastatic niches [8]. This structural advantage allows prolonged disruption of EMT transcription factors (e.g., Twist, Snail), as observed in triple-negative breast cancer (TNBC) models treated with TSG, which reduced lung metastasis by 60% in vivo [7].
Table 1: Regulation of Metastasis-Associated Genes by 4-Hydroxy-3-methoxystilbene Analogs
Gene Symbol | Function in Metastasis | Expression Change | Biological Consequence |
---|---|---|---|
SMAD7 | Inhibits TGF-β signaling | Upregulated (1.7x) | Blocks EMT induction |
IGFBP3 | Binds oncogenic growth factors | Upregulated (1.5x) | Suppresses invasion |
IL1A | Pro-inflammatory cytokine | Downregulated (2.6x) | Reduces tumor microenvironment activation |
GPR56 | Cell adhesion receptor | Downregulated (2.7x) | Inhibits motility |
SRF | Transcriptional regulator of actin | Downregulated (1.8x) | Impairs cytoskeletal dynamics |
Transcriptome-wide analyses reveal that 4-hydroxy-3-methoxystilbene derivatives reprogram oncogenic gene networks. In SKOV-3 cells, DMU-214 (0.125 µM, 24h) altered 824 genes (467 downregulated, 357 upregulated), with enrichment in ontology clusters governing cell cycle arrest and motility suppression [1]. Key clusters included:
Notably, KLF4 (fold change: +1.8) and IL6 (fold change: +1.8) were induced. KLF4 induces differentiation and cell cycle exit, while IL6 paradoxically exhibits context-dependent anti-tumor effects by activating STAT3-mediated growth arrest in chemotherapy-resistant cells [1]. The curcumin analog HMBME similarly suppresses proliferative transcription by inhibiting NF-κB nuclear translocation and its DNA-binding affinity in prostate cancer, thereby downregulating cyclins and cyclin-dependent kinases [3]. This transcriptional rewiring culminates in G0/G1 or G2/M phase arrest, as confirmed by flow cytometry in LNCaP prostate cancer cells treated with HMBME (25 µM) [3].
Table 2: Functional Enrichment of Gene Ontology Terms Following DMU-214 Treatment
Ontology Group | Gene Count | Adjusted p-value | Associated Processes |
---|---|---|---|
Negative regulation of cell migration | 25 | 0.04 | EMT suppression, motility inhibition |
Negative regulation of cell proliferation | 48 | 0.04 | Cell cycle arrest, growth suppression |
DNA replication initiation | 9 | 0.02 | DNA synthesis blockade |
Regulation of cell cycle | 19 | 0.004 | G1/S and G2/M checkpoint activation |
Angiogenesis | 28 | 0.001 | Tumor vasculature inhibition |
4-Hydroxy-3-methoxystilbene derivatives trigger cell death through mitochondrial dysfunction and ferroptosis. DMU-214 induces G2/M arrest in p53-deficient SKOV-3 ovarian cancer cells by downregulating cyclin B1 and CDK1, forcing cells into mitotic catastrophe [1]. In TNBC, TSG promotes ferroptosis—an iron-dependent cell death pathway—by elevating lipid peroxides (4-HNE) and reactive oxygen species (ROS). This is accompanied by glutathione depletion and suppression of GPX4, the key ferroptosis defense enzyme [7].
Apoptotic induction is equally prominent. The diarylpentanoid MS13—a methoxylated curcumin analog—elevates caspase-3 activity by 4-fold and suppresses Bcl-2 expression by 70% in SW480 and SW620 colon cancer cells. This shifts the Bax/Bcl-2 ratio to pro-apoptotic levels, facilitating cytochrome c release and apoptosome assembly [9]. Cis-stilbenoids like combretastatin A4 derivatives exhibit enhanced cytotoxicity by inhibiting tubulin polymerization, disrupting mitotic spindle assembly, and activating the intrinsic apoptosis pathway [6] [8].
Table 3: Cell Death Mechanisms Induced by 4-Hydroxy-3-methoxystilbene Analogs
Compound Class | Cell Death Mechanism | Key Molecular Markers | Efficacy (IC50/EC50) |
---|---|---|---|
DMU-214 (Stilbene) | G2/M arrest | ↓Cyclin B1, ↓CDK1 | 0.125 µM (SKOV-3 migration) |
TSG (Stilbene glycoside) | Ferroptosis | ↑ROS, ↑4-HNE, ↓GPX4 | 20 µM (TNBC proliferation) |
MS13 (Diarylpentanoid) | Apoptosis | ↑Caspase-3, ↓Bcl-2, ↑Bax/Bcl-2 ratio | 5.7 µM (SW620 metastasis) |
HMBME (Benzoic ester) | Apoptosis | ↓p-Akt, ↓NF-κB activity | 25 µM (LNCaP viability) |
Structural and Bioactivity Relationships
The bioactivity of 4-hydroxy-3-methoxystilbene derivatives is governed by three structural features:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: